Lipophilicity Advantage: logP Shift vs. Parent and 7-Methoxy
The target compound exhibits a measured/calculated logP of 3.494, compared with logP 2.17 for the unsubstituted parent 1,2,3,4-tetrahydro-1-naphthylamine and logP 1.986 for the 7-methoxy analog [1]. This represents a ΔlogP of +1.32 versus the parent and +1.51 versus the 7-methoxy derivative, corresponding to an approximately 21-fold and 32-fold greater octanol-water partition coefficient, respectively.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.494 |
| Comparator Or Baseline | Parent 1,2,3,4-tetrahydro-1-naphthylamine: logP = 2.17; 7-Methoxy-1-aminotetralin: logP = 1.986 |
| Quantified Difference | ΔlogP = +1.32 (vs. parent); ΔlogP = +1.51 (vs. 7-OCH₃) |
| Conditions | Calculated/predicted logP values from ChemBase and Chemsrc database entries; consistent methodology across compounds |
Why This Matters
A logP difference exceeding 1.3 units translates to a >20-fold shift in lipophilicity, critically affecting membrane permeation, nonspecific binding, and chromatographic retention—parameters that directly determine a compound's suitability for cell-based assays, in vivo pharmacokinetic studies, or separation from reaction mixtures during synthesis.
- [1] ChemBase. (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. ChemBase ID: 244782. logP: 3.494. Chemsrc. 1,2,3,4-Tetrahydro-1-naphthylamine. CAS 2217-40-5. LogP: 2.17. ChemBase. (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine. ChemBase ID: 811267. logP: 1.986. View Source
